
Methyl 6-(bromomethyl)picolinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(bromomethyl)picolinate hydrochloride: is a chemical compound with the molecular formula C8H8BrNO2 . It is a derivative of picolinic acid, where the methyl group is substituted at the 6th position with a bromomethyl group. This compound is often used in organic synthesis and various chemical reactions due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(bromomethyl)picolinate hydrochloride typically involves the bromination of methyl picolinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6th position. The process involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves rigorous quality control measures to ensure the consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-(bromomethyl)picolinate hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include substituted picolinates with various functional groups.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include methyl picolinate or other reduced derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 6-(bromomethyl)picolinate hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a ligand in coordination chemistry. It helps in understanding the interactions between metal ions and organic ligands .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. It is investigated for its antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. It is also employed in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of Methyl 6-(bromomethyl)picolinate hydrochloride involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atom, which enhances its electrophilic character .
Comparaison Avec Des Composés Similaires
- Methyl 6-(chloromethyl)picolinate
- Methyl 6-(iodomethyl)picolinate
- Methyl 6-(fluoromethyl)picolinate
Uniqueness: Methyl 6-(bromomethyl)picolinate hydrochloride is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromomethyl derivative exhibits distinct reactivity patterns and is often preferred in certain synthetic applications due to its balance of reactivity and stability .
Propriétés
Formule moléculaire |
C8H9BrClNO2 |
|---|---|
Poids moléculaire |
266.52 g/mol |
Nom IUPAC |
methyl 6-(bromomethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)7-4-2-3-6(5-9)10-7;/h2-4H,5H2,1H3;1H |
Clé InChI |
BPQPQGDJGHHRCV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC(=N1)CBr.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-[3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate](/img/structure/B13656547.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanamine](/img/structure/B13656568.png)
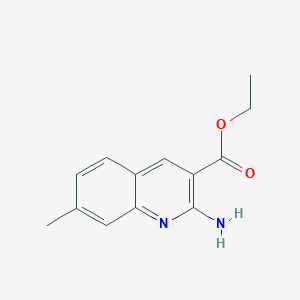

![2-Bromo-9,9'-spirobi[xanthene]](/img/structure/B13656585.png)
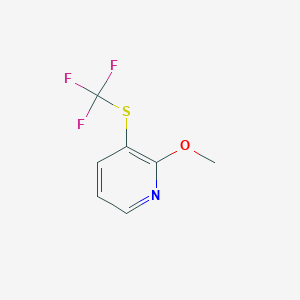
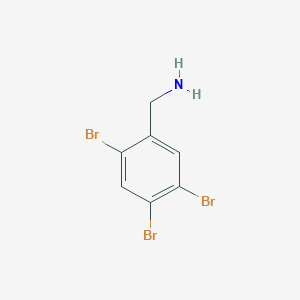
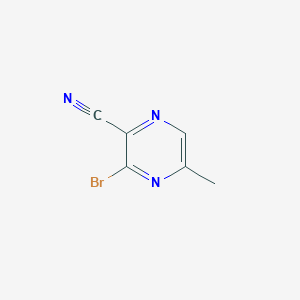
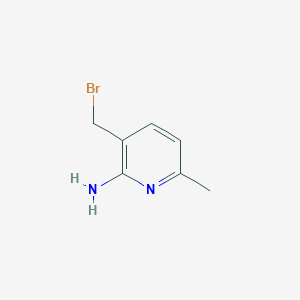
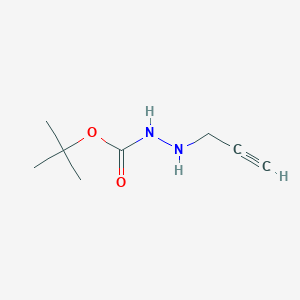
![2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide](/img/structure/B13656609.png)
![N4,N4,N4',N4'-Tetrakis(4-iodophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13656612.png)


